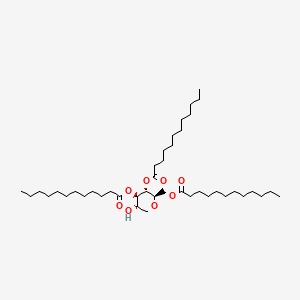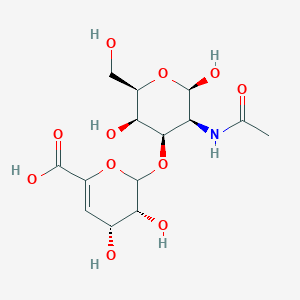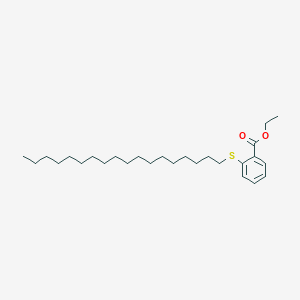
Tetradec-13-en-1-yl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradec-13-en-1-yl dihydrogen phosphate is a chemical compound with the molecular formula C14H29O4P. It is a derivative of tetradecene, where a phosphate group is attached to the 13th carbon of the tetradecene chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tetradec-13-en-1-yl dihydrogen phosphate typically involves the phosphorylation of tetradec-13-en-1-ol. The reaction can be carried out using phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base such as pyridine. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale phosphorylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: Tetradec-13-en-1-yl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The double bond in the tetradecene chain can be oxidized to form epoxides or diols.
Reduction: The phosphate group can be reduced to form the corresponding alcohol.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Tetradec-13-en-1-ol.
Substitution: Various substituted phosphates.
Aplicaciones Científicas De Investigación
Tetradec-13-en-1-yl dihydrogen phosphate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential role in biological systems and as a biochemical probe.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as a surfactant in various formulations.
Mecanismo De Acción
The mechanism of action of tetradec-13-en-1-yl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The phosphate group can participate in phosphorylation reactions, which are crucial in various biochemical processes. The compound may also interact with lipid membranes, influencing their structure and function .
Comparación Con Compuestos Similares
Tetradec-13-en-1-ol: The precursor alcohol used in the synthesis of tetradec-13-en-1-yl dihydrogen phosphate.
Tetradec-13-en-1-yl acetate: Another derivative of tetradecene with an acetate group instead of a phosphate group.
Tetradec-13-en-1-yl chloride: A chlorinated derivative of tetradecene.
Uniqueness: this compound is unique due to its phosphate group, which imparts distinct chemical and biological properties compared to other tetradecene derivatives. Its ability to participate in phosphorylation reactions and interact with biological membranes makes it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
65121-90-6 |
|---|---|
Fórmula molecular |
C14H29O4P |
Peso molecular |
292.35 g/mol |
Nombre IUPAC |
tetradec-13-enyl dihydrogen phosphate |
InChI |
InChI=1S/C14H29O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17/h2H,1,3-14H2,(H2,15,16,17) |
Clave InChI |
MIILUEBHHOOSQM-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCCCCCCCCOP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


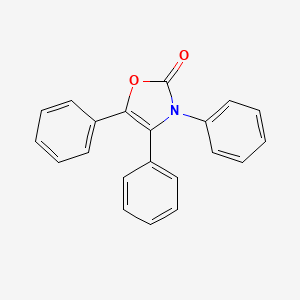


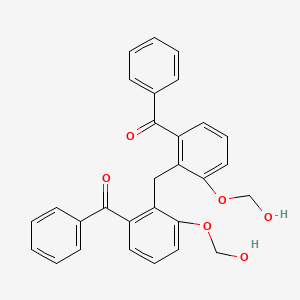
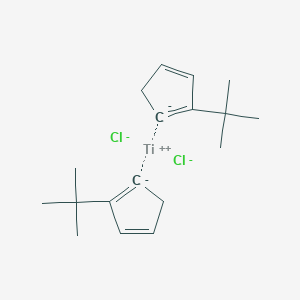




![(4R,5R)-5-Methyl-4-phenyl-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B13769438.png)
